molecular formula C16H34Cl2N2 B13652414 N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride

Katalognummer: B13652414
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: UEOCIPWIKDFFHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C16H34Cl2N2. It is known for its unique structure, which includes two cyclohexylmethyl groups attached to an ethane-1,2-diamine backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of ethane-1,2-diamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its structure allows it to interact with biological macromolecules, potentially affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride is unique due to its cyclohexylmethyl groups, which impart distinct steric and electronic properties. These properties make it particularly useful in applications where specific molecular interactions are required .

Eigenschaften

Molekularformel

C16H34Cl2N2

Molekulargewicht

325.4 g/mol

IUPAC-Name

N,N'-bis(cyclohexylmethyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H32N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h15-18H,1-14H2;2*1H

InChI-Schlüssel

UEOCIPWIKDFFHM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNCCNCC2CCCCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.